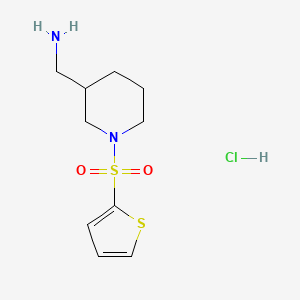

(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13442051

Molecular Formula: C10H17ClN2O2S2

Molecular Weight: 296.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17ClN2O2S2 |

|---|---|

| Molecular Weight | 296.8 g/mol |

| IUPAC Name | (1-thiophen-2-ylsulfonylpiperidin-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H16N2O2S2.ClH/c11-7-9-3-1-5-12(8-9)16(13,14)10-4-2-6-15-10;/h2,4,6,9H,1,3,5,7-8,11H2;1H |

| Standard InChI Key | MUEBYSDXWPVPLI-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CN.Cl |

| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CN.Cl |

Introduction

Molecular Characteristics and Structural Features

The compound’s molecular formula is C₉H₁₅ClN₂O₂S₂, with a molecular weight of 282.8 g/mol . Its IUPAC name, (1-thiophen-2-ylsulfonylpiperidin-3-yl)methanamine hydrochloride, reflects the piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group and at the 3-position with a methanamine group, which is protonated as a hydrochloride salt. Key structural attributes include:

-

Thiophene sulfonyl group: A heterocyclic thiophene ring linked via a sulfonyl bridge to the piperidine nitrogen.

-

Methanamine substituent: A primary amine group attached to the piperidine’s 3-position, enhancing solubility via hydrochloride salt formation.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1420841-61-7 | |

| Molecular Formula | C₉H₁₅ClN₂O₂S₂ | |

| Molecular Weight | 282.8 g/mol | |

| SMILES Notation | C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl |

The three-dimensional conformation of the molecule is influenced by intramolecular interactions, such as hydrogen bonding between the sulfonyl oxygen and the amine group, which may stabilize its bioactive conformation .

Synthesis and Chemical Reactivity

The synthesis of (1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methanamine hydrochloride involves multi-step organic reactions. A representative pathway includes:

-

Sulfonylation of Piperidine: Reaction of piperidin-3-ylmethanamine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., NaH) in dimethylformamide (DMF) .

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Critical reagents include thiophene-2-sulfonyl chloride, piperidin-3-ylmethanamine, and NaH. Yield optimization often requires controlled reaction temperatures (0–25°C) and inert atmospheres . Side reactions, such as over-sulfonylation or oxidation of the thiophene ring, are mitigated using stoichiometric controls .

Research Applications and Comparative Analysis

This compound’s applications span medicinal chemistry and drug discovery:

-

Lead Optimization: Used as a scaffold for developing LOX or DHPS inhibitors .

-

Structure-Activity Relationship (SAR) Studies: Modifications to the piperidine ring or sulfonyl group help elucidate critical pharmacophores .

Future Directions and Challenges

Further research should prioritize:

-

In vitro profiling to confirm enzymatic targets and potency.

-

In vivo pharmacokinetic studies to assess bioavailability and toxicity.

-

Analog synthesis to explore substituent effects on activity and selectivity.

Challenges include optimizing metabolic stability and minimizing off-target interactions, common hurdles in sulfonamide-based drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume